1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazole ring substituted with a dihydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one typically involves the reaction of imidazole with a dihydroxypropyl derivative. One common method is the reaction of imidazole with 1,3-dihydroxy-2-(hydroxymethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques and equipment is essential to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Substituting Agents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of polymers, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The dihydroxypropyl group enhances its solubility and reactivity, allowing it to participate in diverse chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazole
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-pyrazole
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-triazole
Uniqueness
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one stands out due to its specific combination of the imidazole ring and dihydroxypropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C7H12N2O4 |
---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1H-imidazol-2-one |
InChI |
InChI=1S/C7H12N2O4/c10-3-7(4-11,5-12)9-2-1-8-6(9)13/h1-2,10-12H,3-5H2,(H,8,13) |
InChI-Schlüssel |
AQRJVEJNYFYOGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N1)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.